molecular formula C16H22N2O6 B3068769 (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 81306-93-6

(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3068769
CAS No.: 81306-93-6
M. Wt: 338.36 g/mol
InChI Key: QKMSMVGTLTVHLK-GFCCVEGCSA-N
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Description

(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 120709-59-3) is a synthetic amino acid derivative featuring dual protecting groups: a benzyloxycarbonyl (Cbz) group on the β-amino position and a tert-butoxycarbonyl (Boc) group on the α-amino position (Figure 1). Its molecular formula is C₁₆H₂₂N₂O₆, with a molecular weight of 338.36 g/mol .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSMVGTLTVHLK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group of an amino acid precursor using tert-butoxycarbonyl (Boc) anhydride. This is followed by the introduction of the benzyloxycarbonyl (Cbz) group to the other amino functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: Removal of the protecting groups under acidic or basic conditions.

    Oxidation: Conversion of the benzyloxy group to a carboxylic acid.

    Reduction: Reduction of the benzyloxycarbonyl group to a benzylamine.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrogenation for Cbz removal.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products formed from these reactions include the deprotected amino acid, benzylamine, and carboxylic acid derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid largely depends on its role as a protected amino acid derivative. In biochemical applications, the compound can be deprotected to release the active amino acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme active sites where the amino acid can act as a substrate or inhibitor.

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features: The compound’s propanoic acid backbone is modified with orthogonal protecting groups (Cbz and Boc), enabling sequential deprotection under acidic (Boc) or hydrogenolytic (Cbz) conditions.
  • Applications : Widely used in peptide synthesis as a building block to control regioselectivity and prevent unwanted side reactions during coupling .
  • Synthetic Relevance : Serves as an intermediate in pharmaceuticals, particularly in prodrugs and macrocyclic compounds for imaging agents .

Structural and Functional Variations

The following table summarizes key structural differences and applications of analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application
(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid 120709-59-3 C₁₆H₂₂N₂O₆ 338.36 Cbz, Boc on adjacent amines Peptide synthesis, Drug intermediates
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid 181140-88-5 C₁₄H₁₉NO₄ 265.31 Boc, Phenyl Anticancer agents
(R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic Acid 132696-45-8 C₉H₁₇NO₄ 203.24 Boc, Methyl Prodrug synthesis
(R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid - C₁₆H₂₁BrNO₅ 387.25 Boc, 5-Bromo-2-methoxyphenyl Radiopharmaceuticals

Key Research Findings

Steric and Electronic Effects
  • Dual Protection Advantage : The target compound’s Cbz and Boc groups provide orthogonal protection, enabling selective deprotection. This is critical for synthesizing peptides with specific regiochemistry, as seen in cyclen-based MRI contrast agents .
  • Phenyl vs. Cbz Substituents: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: 181140-88-5) lacks the Cbz group but incorporates a phenyl ring. This substitution increases hydrophobicity, enhancing membrane permeability in anticancer prodrugs .
Pharmacokinetic Considerations
  • Methyl Substituents: The methyl group in (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid reduces steric hindrance, improving metabolic stability in prodrugs compared to bulkier analogs .
  • Brominated Derivatives : Bromine atoms (e.g., in ) enhance electrophilic reactivity, enabling cross-coupling reactions for radiopharmaceuticals like (S)-[¹⁸F]FETrp .
pH Sensitivity

Compounds with β-amino groups, such as the target molecule, exhibit pH-dependent behavior. For example, the Boc-protected β-NH₂ group in amphipathic peptides remains unprotonated at neutral pH, making it suitable for endosomal escape in drug delivery systems .

Biological Activity

(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, known by its CAS number 81306-93-6, is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound exhibits unique biological activities that warrant detailed exploration.

The molecular formula of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is C₁₆H₂₂N₂O₆, with a molecular weight of 338.36 g/mol. The compound is characterized by the presence of multiple functional groups, including carbonyl and amino groups, which contribute to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets. It acts as a substrate for various enzymes involved in metabolic pathways and can also function as an inhibitor for certain receptors. The benzyloxy and tert-butoxycarbonyl groups enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Research suggests that (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage.

Case Study 1: Antitumor Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory mediators. These findings suggest that it may serve as a potential therapeutic agent for inflammatory diseases.

Data Table: Biological Activities

Activity TypeModel/MethodologyResultReference
AntitumorMCF-7 Cell LineDose-dependent inhibition of growth
Anti-inflammatoryLPS-stimulated MacrophagesReduced TNF-alpha and IL-6 secretion
NeuroprotectionNeuronal Cell Line ModelProtection against oxidative stress

Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. The compound has been classified with precautionary statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are recommended to mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
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(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

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